

Comparative Biological Activity of Trioxatriangulene Analogs as Antiproliferative Agents

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Compound of Interest

Compound Name: 2-bromo-N,6-dimethylaniline

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A comprehensive analysis of the structure-activity relationship of novel trioxatriangulene derivatives reveals potent antiproliferative activity against triple-negative breast cancer and colorectal cancer cell lines.

A recent study exploring the antiproliferative properties of a series of 83 synthesized trioxatriangulene derivatives has identified compounds with significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colorectal cancer) cell lines.[1] These compounds, which are complex aniline derivatives, were designed to investigate the impact of various side chains on their anticancer activity. The research highlights a clear structure-activity relationship (SAR), providing valuable insights for the future design of potent anticancer agents.[1]

Comparative Antiproliferative Activity

The synthesized trioxatriangulene analogs exhibited a wide range of antiproliferative activities, with IC50 values extending from the nanomolar to the micromolar range. The study identified compound 6I, featuring a butyl side chain (-C4H9) and a dimethylaminoethyl side chain (-C2H4N(Me)2), as the most potent inhibitor against both MDA-MB-231 and HCT-116 cell lines, with IC50 values of 18 ± 3 nM and 32 ± 14 nM, respectively.[1] The comprehensive screening data allows for a detailed comparison of the impact of different functional groups on the biological activity of the core trioxatriangulene structure.



Quantitative Data Summary

The following table summarizes the antiproliferative activity (IC50 values) of selected key trioxatriangulene analogs from the study.

Compound	R	R'	MDA-MB-231 IC50 (nM)[1]	HCT-116 IC50 (nM)[1]
ADOTA+	–C3H7	Н	Potent	Potent
DAOTA+	–C3H7	–C3H7	Potent	Potent
61	-C4H9	-C2H4N(Me)2	18 ± 3	32 ± 14

Note: "Potent" indicates that the reference paper described these as potent antiproliferative agents but did not provide specific IC50 values in the abstract.

Experimental Protocols

The evaluation of the antiproliferative activity of the trioxatriangulene analogs was conducted using a standardized cell viability assay.

Antiproliferative Activity Assay

Cell Lines:

- MDA-MB-231 (human triple-negative breast adenocarcinoma)
- HCT-116 (human colorectal carcinoma)

Methodology:

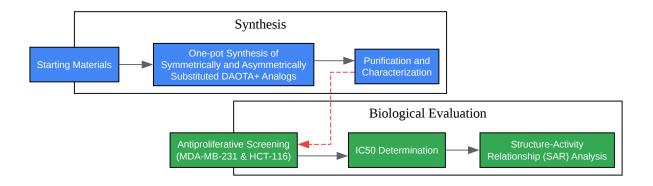
- Cell Seeding: MDA-MB-231 and HCT-116 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
- Compound Treatment: The cells were treated with a serial dilution of the synthesized trioxatriangulene analogs for a period of 72 hours.



- Cell Viability Assessment: After the incubation period, cell viability was determined using the sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
- IC50 Determination: The concentration of each compound that resulted in a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of the trioxatriangulene analogs is depicted below.



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Caption: Workflow for the synthesis and antiproliferative evaluation of trioxatriangulene analogs.

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References



- 1. Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives -RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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